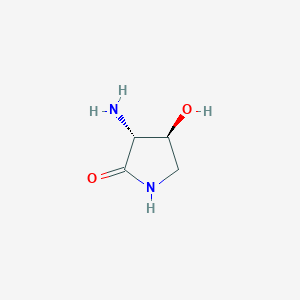
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one: is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which includes both an amino group and a hydroxyl group attached to a pyrrolidinone ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto-pyrrolidinone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a keto-pyrrolidinone, while reduction can produce a fully saturated pyrrolidine.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol
Comparison: rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and potential applications compared to similar compounds. For example, the presence of both an amino and hydroxyl group allows for a wider range of chemical reactions and interactions with biological targets.
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m0/s1 |
InChI-Schlüssel |
UJKOPPMEGDPMLI-STHAYSLISA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1)N)O |
Kanonische SMILES |
C1C(C(C(=O)N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


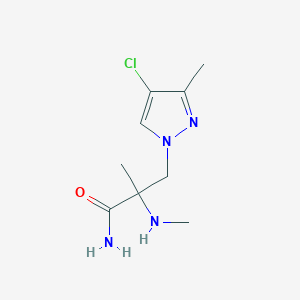



![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
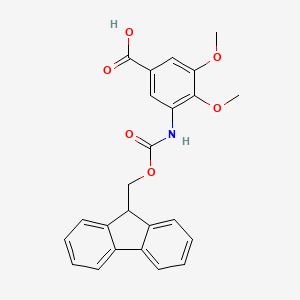
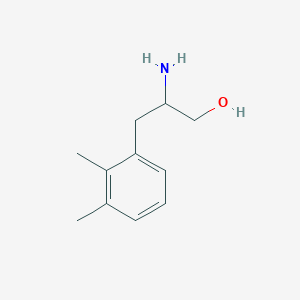
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
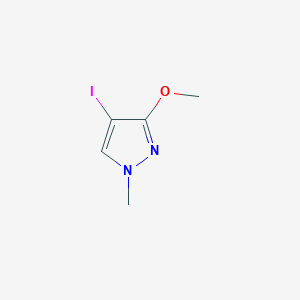


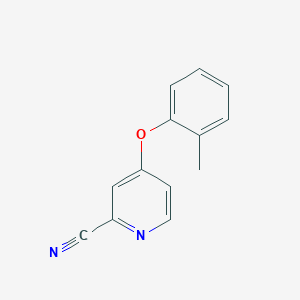

![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
